molecular formula C16H21N3O4 B12333438 Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)

Cat. No.: B12333438
M. Wt: 319.36 g/mol
InChI Key: YESMFZNJWVJELN-LBPRGKRZSA-N
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Description

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) is a complex organic compound that belongs to the family of carbamates. This compound is characterized by the presence of a diazo group, an ester functional group, and a phenylmethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group into amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) involves its interaction with specific molecular targets and pathways. The diazo group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in molecular structure and function, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI) is unique due to the presence of the diazo group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-4-diazo-3-oxo-2-(phenylmethoxymethyl)butanoate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)12(13(20)14(17)19-18)10-22-9-11-7-5-4-6-8-11/h4-8,12H,9-10,17H2,1-3H3/t12-/m0/s1

InChI Key

YESMFZNJWVJELN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)C(=O)C(=[N+]=[N-])N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)C(=O)C(=[N+]=[N-])N

Origin of Product

United States

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